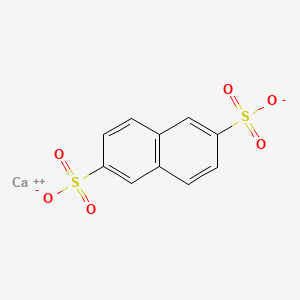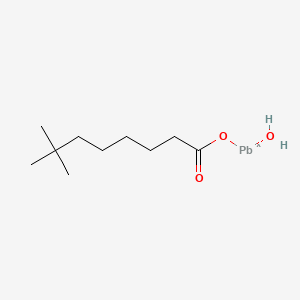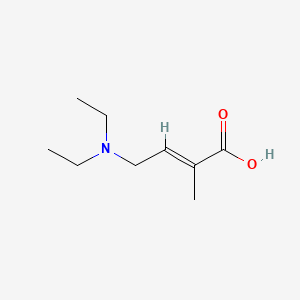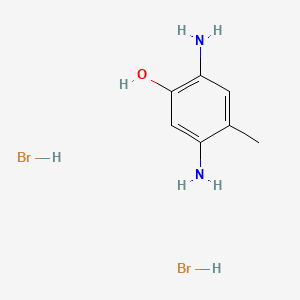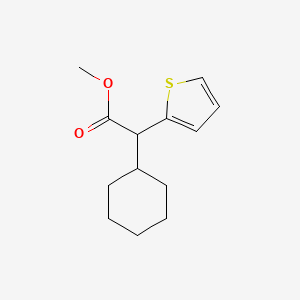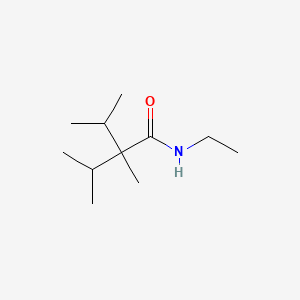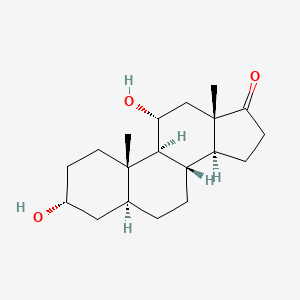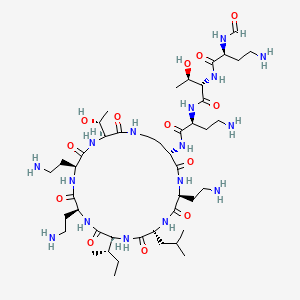
Circulin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Circulin is a member of the cyclotide family, which are macrocyclic peptides derived from plants. These peptides are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its antimicrobial properties and has since been studied for its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of circulin involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the routine and automated chemical synthesis of long peptide chains. The process typically involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the peptide is achieved through chemical ligation, which involves a two-step reaction: a chemoselective five-member ring-driven O-to-N acyl transfer followed by a proximity-driven acyl transfer .
Industrial Production Methods
Industrial production of this compound and other cyclotides can be challenging due to their complex structures. recombinant microorganism-based methods and plant cell cultures have been explored as alternative production methods. These approaches offer the potential for sustainable and scalable production of cyclotides .
化学反応の分析
Types of Reactions
Circulin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of disulfide bonds in its structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include T4 DNA ligase and T4 RNA ligases for enzyme ligation-mediated circularization. Chemical ligation methods often involve the use of acyl transfer reagents .
Major Products Formed
The major products formed from the reactions involving this compound are typically cyclic peptides with enhanced stability and bioavailability. These products retain the antimicrobial and therapeutic properties of the original compound .
科学的研究の応用
Circulin has a wide range of scientific research applications, including:
作用機序
The mechanism of action of circulin involves its interaction with bacterial membranes. The cationic residues of this compound are attracted to the negatively charged molecules on the bacterial cell surface, leading to membrane disruption and cell death. This mechanism is similar to that of other antimicrobial peptides .
類似化合物との比較
Circulin can be compared to other cyclotides such as cyclopsychotride A and tricyclon A. While this compound B and cyclopsychotride A are potent antibacterial cyclotides with low hemolytic activity, tricyclon A is a non-potent cyclotide with similar structural features. The unique hydrophobic patch and cationic residues of this compound B contribute to its higher antibacterial activity compared to tricyclon A .
List of Similar Compounds
- Cyclopsychotride A
- Tricyclon A
- Kalata B1
- Varv A
This compound stands out due to its unique structural features and potent antimicrobial properties, making it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
9008-54-2 |
|---|---|
分子式 |
C45H84N16O13 |
分子量 |
1057.2 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-4-amino-2-formamidobutanoyl]amino]-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C45H84N16O13/c1-7-23(4)33-44(73)56-28(10-16-48)37(66)54-30(12-18-50)41(70)60-34(24(5)63)43(72)51-19-13-31(40(69)53-27(9-15-47)39(68)58-32(20-22(2)3)42(71)59-33)55-38(67)29(11-17-49)57-45(74)35(25(6)64)61-36(65)26(8-14-46)52-21-62/h21-35,63-64H,7-20,46-50H2,1-6H3,(H,51,72)(H,52,62)(H,53,69)(H,54,66)(H,55,67)(H,56,73)(H,57,74)(H,58,68)(H,59,71)(H,60,70)(H,61,65)/t23-,24+,25+,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-/m0/s1 |
InChIキー |
YLHJFOAQDDQFIU-LGGGVIKPSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC=O)[C@@H](C)O)CCN)CCN |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC=O)C(C)O)CCN)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





